

A Comprehensive Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloro-3-methylaniline

Cat. No.: B1339183

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This guide provides an in-depth overview of the chemical and physical properties of **4-Bromo-2,6-dichloro-3-methylaniline**, tailored for researchers, scientists, and professionals in the field of drug development. The document presents key molecular data, and outlines a representative analytical workflow for its characterization.

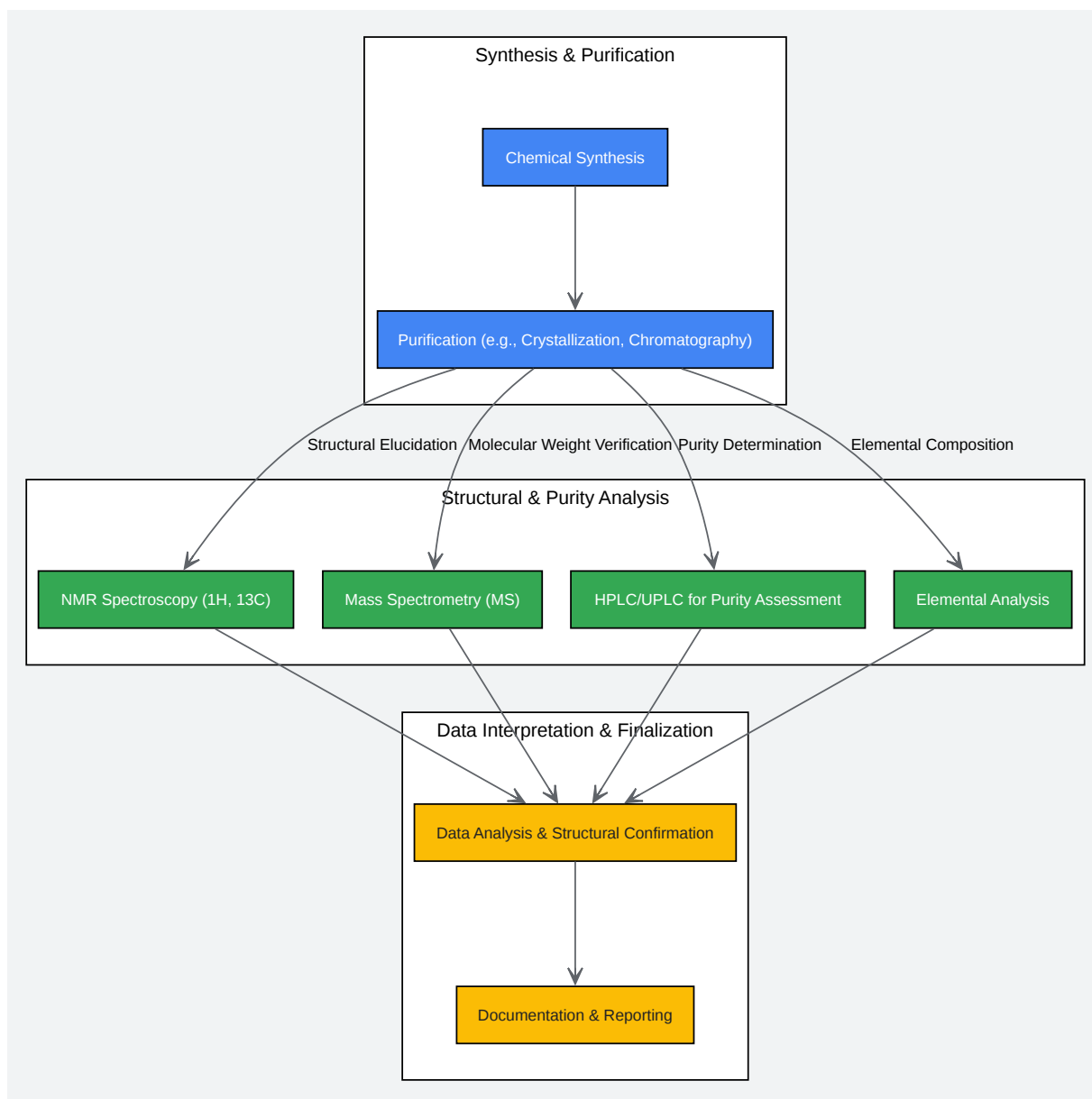
Molecular and Physical Data

The fundamental properties of **4-Bromo-2,6-dichloro-3-methylaniline** are summarized in the table below, providing a clear reference for its key quantitative attributes.

Property	Value	Reference
Molecular Formula	C7H6BrCl2N	[1]
Molecular Weight	254.94 g/mol	[1]
CAS Number	62406-68-2	[1]

Analytical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a novel or synthesized chemical entity like **4-Bromo-2,6-dichloro-3-methylaniline**. This process ensures the verification of its structure and the assessment of its purity, which are critical steps in chemical and pharmaceutical research.



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A typical experimental workflow for compound characterization.

Experimental Protocols

While specific experimental protocols for **4-Bromo-2,6-dichloro-3-methylaniline** are not detailed in the provided search results, a general methodology for key analytical techniques is outlined below. These protocols are standard in chemical research and would be applicable for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
- Methodology:
 - Dissolve a small sample (typically 5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a spectrometer.
 - Process the data to identify chemical shifts, coupling constants, and integration values to determine the structure.

2. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Methodology:
 - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
 - Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

- Objective: To assess the purity of the compound.
- Methodology:
 - Prepare a standard solution of the compound at a known concentration.
 - Select an appropriate HPLC column (e.g., C18) and mobile phase.
 - Inject the sample solution into the HPLC system.
 - Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).
 - The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

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References

- 1. capotchem.cn [capotchem.cn]
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